molecular formula C21H18FNO2S3 B11184200 (6-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-5-yl)-(4-fluoro-phenyl)-methanone

(6-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-5-yl)-(4-fluoro-phenyl)-methanone

Cat. No.: B11184200
M. Wt: 431.6 g/mol
InChI Key: FRZCTJBAKHMZMC-UHFFFAOYSA-N
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Description

(6-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-5-yl)-(4-fluoro-phenyl)-methanone is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-5-yl)-(4-fluoro-phenyl)-methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the core naphthalene structure, followed by the introduction of the ethoxy, dimethyl, thioxo, dithia, aza, and fluoro-phenyl groups through various substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and high efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and refine the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-5-yl)-(4-fluoro-phenyl)-methanone undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thioxo group or other functional groups.

    Substitution: The fluoro-phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, (6-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-5-yl)-(4-fluoro-phenyl)-methanone is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could enable it to bind to specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with biological targets may lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and specialty chemicals. Its unique properties may also find applications in fields like electronics and materials science.

Mechanism of Action

The mechanism of action of (6-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-5-yl)-(4-fluoro-phenyl)-methanone involves its interaction with specific molecular targets. The compound’s functional groups enable it to form covalent or non-covalent bonds with target molecules, modulating their activity. For example, the thioxo group may interact with thiol groups in proteins, while the fluoro-phenyl group can engage in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-5-yl)-(4-chloro-phenyl)-methanone
  • (6-Ethoxy-4,4-dimethyl-1-oxo-1,4-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-5-yl)-(4-fluoro-phenyl)-methanone

Uniqueness

Compared to similar compounds, (6-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-5-yl)-(4-fluoro-phenyl)-methanone stands out due to its specific combination of functional groups

Properties

Molecular Formula

C21H18FNO2S3

Molecular Weight

431.6 g/mol

IUPAC Name

(6-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C21H18FNO2S3/c1-4-25-15-7-5-6-14-16-18(27-28-20(16)26)21(2,3)23(17(14)15)19(24)12-8-10-13(22)11-9-12/h5-11H,4H2,1-3H3

InChI Key

FRZCTJBAKHMZMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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